molecular formula C21H26N4O3 B2450423 N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207000-02-9

N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Número de catálogo: B2450423
Número CAS: 1207000-02-9
Peso molecular: 382.464
Clave InChI: YNDDEVICJYFBAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

Structural Features

  • Pyrazole Ring : Central to its biological activity, the pyrazole moiety is known for various pharmacological effects.
  • Cyclohexene Substituent : This contributes to the compound's lipophilicity and potential receptor interactions.
  • Carboxamide Group : Enhances solubility and may influence binding to biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)39.70
Compound BMDA-MB-231 (breast cancer)0.26
This compoundTBDTBD

These findings suggest that the compound may possess similar or enhanced efficacy against cancerous cells.

Enzyme Inhibition

The compound's structural components are likely to interact with various enzymes relevant to disease processes. For example:

  • Acetylcholinesterase (AChE) : Inhibition studies on related pyrazole compounds have shown promising results (IC50 = 66.37 nM), suggesting potential neuroprotective effects.
  • Carbonic Anhydrase : Pyrazole derivatives have been noted for their ability to inhibit this enzyme, which is crucial in maintaining acid-base balance in tissues.

Other Pharmacological Effects

Recent studies have also highlighted additional biological activities of pyrazole derivatives:

  • Anti-inflammatory Activity : Compounds have been shown to modulate inflammatory pathways, potentially reducing chronic inflammation.
  • Antidepressant Effects : Some pyrazole analogs exhibit activity against monoamine oxidase (MAO), indicating potential use in treating mood disorders.

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of a series of pyrazole derivatives on MCF7 and MDA-MB-231 cells. The results demonstrated that modifications on the pyrazole ring significantly influenced anticancer potency, with some compounds achieving IC50 values as low as 0.26 µM, indicating strong antiproliferative activity .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various pyrazole derivatives. The findings revealed that certain structural modifications enhanced selectivity towards AChE and carbonic anhydrase, suggesting a pathway for developing therapeutic agents targeting neurodegenerative diseases .

Propiedades

IUPAC Name

N-[4-[2-(cyclohexen-1-yl)ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-25-14-18(21(24-25)28-2)20(27)23-17-10-8-16(9-11-17)19(26)22-13-12-15-6-4-3-5-7-15/h6,8-11,14H,3-5,7,12-13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDDEVICJYFBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.